![molecular formula C20H13Cl2F3N2O2 B2955297 1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 338782-47-1](/img/structure/B2955297.png)

1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

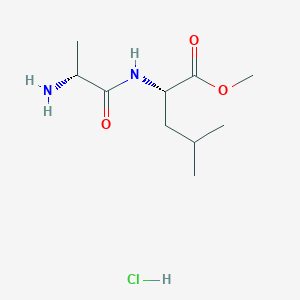

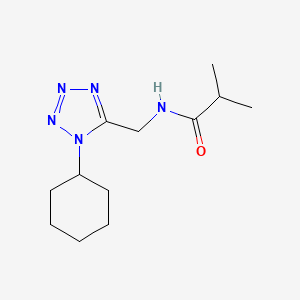

The compound “1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyridine ring, which is a six-membered ring with one nitrogen atom and a carboxamide group attached to it. The molecule also contains a trifluoromethyl group and a dichlorophenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring might be formed through a condensation reaction, while the trifluoromethyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, a planar, aromatic ring, would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the carboxamide group might be susceptible to hydrolysis, while the trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups it contains .Scientific Research Applications

Anticonvulsant Applications

Research into anticonvulsant enaminones, compounds structurally related to the provided chemical name, highlights their potential in drug development for neurological disorders. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of these compounds emphasizes their unique hydrogen bonding and potential for anticonvulsant activity, underscoring the importance of molecular structure in pharmacological efficacy (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial and Antifungal Agents

The design and synthesis of novel carboxamide derivatives, such as those discussed by Bodige et al. (2020), demonstrate significant antitubercular and antibacterial activities. This research illustrates the potential of structurally related compounds in addressing resistant strains of bacteria and tuberculosis, offering insights into new therapeutic avenues (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).

Inhibition of Gene Expression

Palanki et al. (2000) explored the inhibitory effects of similar carboxamide derivatives on NF-kappaB and AP-1 gene expression, crucial for inflammatory and immune responses. Their findings suggest potential applications in the development of anti-inflammatory drugs, highlighting the versatility of these compounds in medical research (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).

Material Science Applications

The synthesis and characterization of new aromatic polyamides containing similar structural units, as presented by Choi and Jung (2004), offer insights into the material science domain. These polymers, with their enhanced thermal stability and excellent solubility, could find applications in high-performance materials, showcasing the chemical's relevance beyond pharmacology (Choi & Jung, 2004).

Glycine Transporter 1 Inhibition

Yamamoto et al. (2016) identified derivatives as potent and orally available inhibitors of glycine transporter 1 (GlyT1), which plays a critical role in neurological functions. Their work contributes to the understanding of GlyT1's role in central nervous system disorders and opens up potential therapeutic strategies (Yamamoto, Ohta, Abe, Kambe, Tsukiyama, Kawakita, Moriya, & Yasuhara, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-16-6-4-12(8-17(16)22)10-27-11-13(5-7-18(27)28)19(29)26-15-3-1-2-14(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDJCPKPRJBQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H,6H,7H-thieno[3,2-c]pyran-4,6-dione](/img/structure/B2955222.png)

![2-({1-[(Pyridin-3-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2955227.png)

![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2955228.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2955231.png)

![2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2955232.png)

![2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2955233.png)